N'-((2-ME-1H-Indol-3-YL)methylene)3-(5-ME-2-thienyl)1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2-ME-1H-Indol-3-YL)methylene)3-(5-ME-2-thienyl)1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-methyl-1H-indole-3-carbaldehyde and 3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-((2-ME-1H-Indol-3-YL)methylene)3-(5-ME-2-thienyl)1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N’-((2-ME-1H-Indol-3-YL)methylene)3-(5-ME-2-thienyl)1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-((2-ME-1H-Indol-3-YL)methylene)3-(5-ME-2-thienyl)1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-((2-ME-1H-Indol-3-YL)methylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-((2-ME-1H-Indol-3-YL)methylene)-3-(2-propoxy-phenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-((2-ME-1H-Indol-3-YL)methylene)3-(5-ME-2-thienyl)1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of indole and thienyl moieties, along with the pyrazole core, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C19H17N5OS |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H17N5OS/c1-11-7-8-18(26-11)16-9-17(23-22-16)19(25)24-20-10-14-12(2)21-15-6-4-3-5-13(14)15/h3-10,21H,1-2H3,(H,22,23)(H,24,25)/b20-10+ |
InChI Key |
RLUUTTGWAZUQHT-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=C(NC4=CC=CC=C43)C |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=C(NC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.